N-(1-cyanocyclopentyl)-2-[4-(2-hydroxypropyl)piperazin-1-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyanocyclopentyl)-2-[4-(2-hydroxypropyl)piperazin-1-yl]acetamide: is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a cyanocyclopentyl group, a hydroxypropyl-substituted piperazine ring, and an acetamide linkage, making it a versatile molecule for chemical modifications and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclopentyl)-2-[4-(2-hydroxypropyl)piperazin-1-yl]acetamide typically involves multiple steps:
-
Formation of the Cyanocyclopentyl Intermediate
Starting Material: Cyclopentanone
Reagents: Sodium cyanide (NaCN), acetic acid (CH₃COOH)
Conditions: The reaction is carried out under reflux conditions to form 1-cyanocyclopentanol, which is then dehydrated to yield 1-cyanocyclopentene.
-
Preparation of the Hydroxypropyl Piperazine
Starting Material: Piperazine
Reagents: 2-chloropropanol, potassium carbonate (K₂CO₃)
Conditions: The reaction is conducted in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to produce 4-(2-hydroxypropyl)piperazine.
-
Coupling Reaction
Reagents: 1-cyanocyclopentene, 4-(2-hydroxypropyl)piperazine, acetic anhydride (Ac₂O)
Conditions: The coupling reaction is performed under an inert atmosphere, typically nitrogen, with a catalyst such as triethylamine (TEA) to form the final product, this compound.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized for higher yields and cost-effectiveness. This often involves:
Continuous Flow Chemistry: Enhancing reaction efficiency and scalability.
Catalyst Optimization: Using more efficient or recyclable catalysts.
Purification Techniques: Employing advanced purification methods like crystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Conditions: Mild to moderate temperatures, aqueous or organic solvents.
Products: Oxidized derivatives, such as carboxylic acids or ketones.
-
Reduction
Reagents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Conditions: Anhydrous conditions, typically in ether solvents.
Products: Reduced forms, such as alcohols or amines.
-
Substitution
Reagents: Halogenating agents (e.g., thionyl chloride, SOCl₂), nucleophiles (e.g., amines, thiols)
Conditions: Vary depending on the nucleophile, often in polar aprotic solvents.
Products: Substituted derivatives with different functional groups.
Common Reagents and Conditions
Oxidizing Agents: KMnO₄, H₂O₂
Reducing Agents: LiAlH₄, NaBH₄
Solvents: DMF, dichloromethane (DCM), ethanol (EtOH)
Catalysts: TEA, palladium on carbon (Pd/C)
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as a building block for more complex molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Receptor Binding Studies: Investigated for its affinity to various biological receptors.
Medicine
Drug Development: Explored as a lead compound for developing new pharmaceuticals.
Therapeutic Agents:
Industry
Material Science: Utilized in the synthesis of novel materials with specific properties.
Agriculture: Investigated for its potential use in agrochemicals.
Mechanism of Action
The mechanism by which N-(1-cyanocyclopentyl)-2-[4-(2-hydroxypropyl)piperazin-1-yl]acetamide exerts its effects is primarily through its interaction with biological targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, thereby modulating the activity of these targets. The cyanocyclopentyl group and the hydroxypropyl piperazine moiety are crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(1-cyanocyclopentyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]acetamide
- N-(1-cyanocyclopentyl)-2-[4-(2-hydroxybutyl)piperazin-1-yl]acetamide
Uniqueness
N-(1-cyanocyclopentyl)-2-[4-(2-hydroxypropyl)piperazin-1-yl]acetamide stands out due to its specific hydroxypropyl substitution, which can influence its solubility, reactivity, and biological activity compared to its analogs. This unique substitution pattern can lead to different pharmacokinetic and pharmacodynamic profiles, making it a compound of interest for further research and development.
Properties
IUPAC Name |
N-(1-cyanocyclopentyl)-2-[4-(2-hydroxypropyl)piperazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N4O2/c1-13(20)10-18-6-8-19(9-7-18)11-14(21)17-15(12-16)4-2-3-5-15/h13,20H,2-11H2,1H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKPXVWUPGQOEIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCN(CC1)CC(=O)NC2(CCCC2)C#N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.